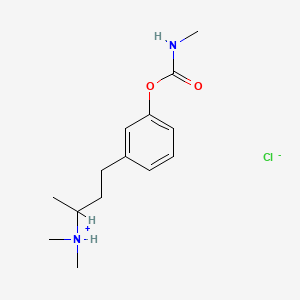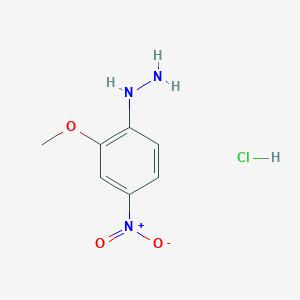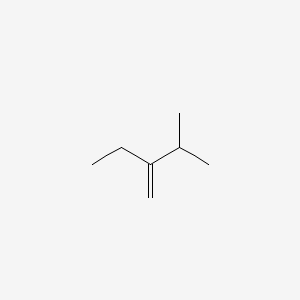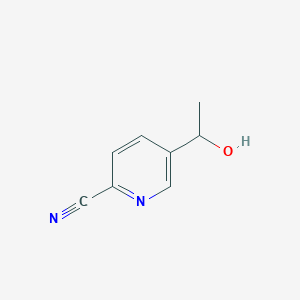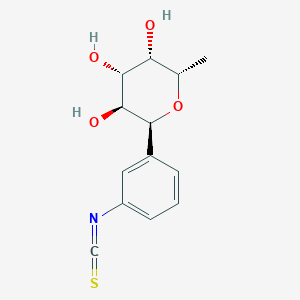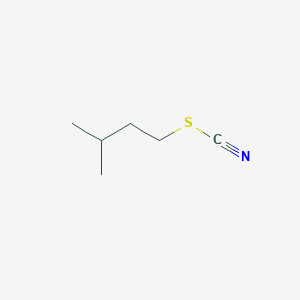
Isoamy sulfocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoamy sulfocyanate, also known as isoamyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoamy sulfocyanate can be synthesized through the reaction of isoamyl alcohol with thiocyanic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate group. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of isoamyl alcohol and thiocyanic acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Isoamy sulfocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various thiocyanate derivatives
Wissenschaftliche Forschungsanwendungen
Isoamy sulfocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the thiocyanate group into molecules.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of isoamy sulfocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium thiocyanate
- Sodium thiocyanate
- Potassium thiocyanate
Comparison
Isoamy sulfocyanate is unique due to its isoamyl group, which imparts different chemical properties compared to other thiocyanates. For example, ammonium thiocyanate is more soluble in water, while this compound is more soluble in organic solvents. This difference in solubility makes this compound more suitable for certain organic reactions and industrial applications.
Eigenschaften
CAS-Nummer |
543-50-0 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
3-methylbutyl thiocyanate |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4-8-5-7/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORHMKUZMEMIFRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


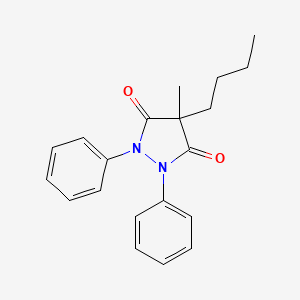
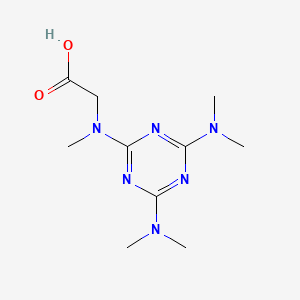
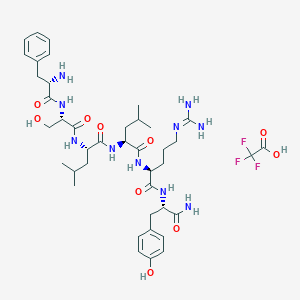
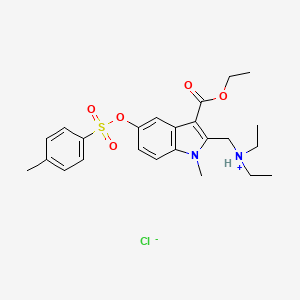
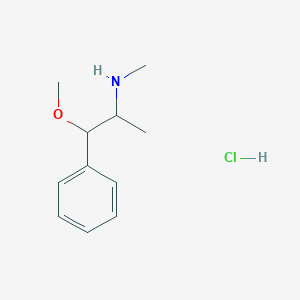
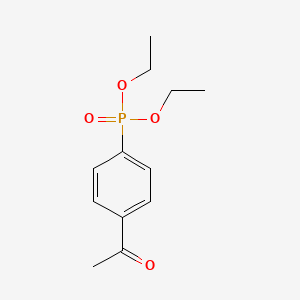
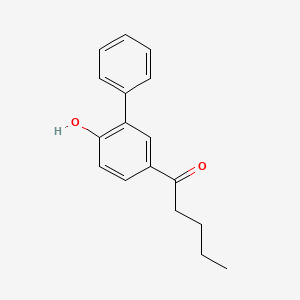
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

